2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a trifluoroacetamide group linked to a 1,3-thiazole ring substituted with a formyl group at the 2-position. The formyl group offers a reactive site for further chemical modifications, while the trifluoroacetamide moiety enhances metabolic stability, a common feature in bioactive molecules .
Properties
Molecular Formula |
C8H7F3N2O2S |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)7(15)12-2-1-5-4-16-6(3-14)13-5/h3-4H,1-2H2,(H,12,15) |
InChI Key |
ZAGBYWXWLNHNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C=O)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-formyl-1,3-thiazole with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-N-[2-(2-carboxy-1,3-thiazol-4-yl)ethyl]acetamide.
Reduction: 2,2,2-Trifluoro-N-[2-(2-hydroxymethyl-1,3-thiazol-4-yl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide-thiazole derivatives:
Key Insights :
Electronic Effects: The trifluoroacetamide group in the target compound and analogs (e.g., ) provides strong electron-withdrawing effects, enhancing resistance to enzymatic degradation. In contrast, Mirabegron’s hydroxyl-phenethyl group contributes to receptor binding . The formyl group in the target compound introduces polarity and reactivity, distinguishing it from phenyl- or amino-substituted thiazoles .
Pharmacological Potential: Mirabegron’s success as a beta-3 agonist highlights the importance of thiazole-acetamide scaffolds in drug design. The target compound’s formyl group may allow for targeted modifications to optimize receptor affinity or solubility . Fluorinated analogs (e.g., ) demonstrate improved metabolic stability, suggesting the target compound’s trifluoromethyl group could confer similar advantages.
Synthetic Accessibility: Formyl-substituted thiazoles (e.g., ) are synthetically feasible but may require protective strategies due to the aldehyde’s reactivity. Phenyl or amino substituents (e.g., ) are more straightforward to incorporate.
Trifluoroacetamide balances this by enhancing lipophilicity .
Biological Activity
Chemical Structure and Properties
2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound with the molecular formula and a molecular weight of approximately 252.22 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Biological Activity
Mechanism of Action
The biological activity of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide is primarily attributed to its interaction with various biological targets. Thiazole derivatives are often associated with antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy against targeted pathogens or cancer cells.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound has not been extensively studied in published literature; however, its structural analogs demonstrate promising antimicrobial properties.
Case Studies
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Antibacterial Properties
A study examining thiazole derivatives demonstrated that modifications to the thiazole ring can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide may similarly possess antibacterial effects due to its structural characteristics. -
Anticancer Activity
Another relevant study focused on thiazole-containing compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspases. While direct evidence for the specific compound's anticancer activity is limited, its structural framework aligns with known mechanisms of action for anticancer agents.
Research Findings
A summary of findings related to similar compounds can provide insights into the expected biological activities of 2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
